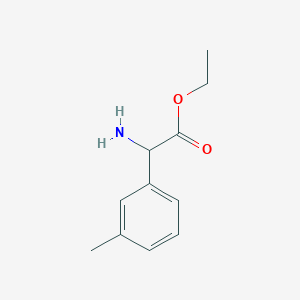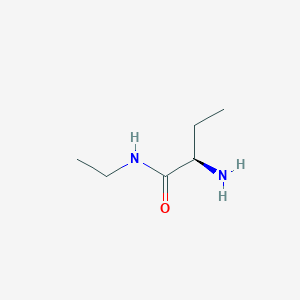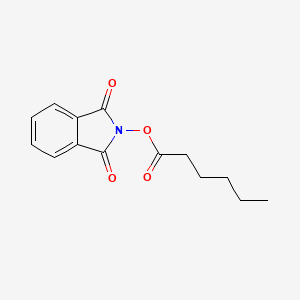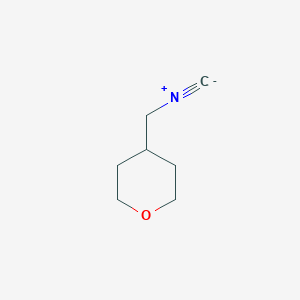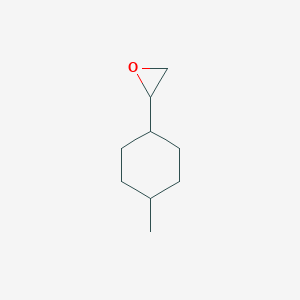
N-(4,4-difluorocyclohexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,4-difluorocyclohexyl)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a benzamide group attached to a 4,4-difluorocyclohexyl moiety, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This green and rapid pathway offers several advantages, including low reaction times, high yields, and eco-friendly processes.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure sustainable and high-yield production.
化学反応の分析
Types of Reactions
N-(4,4-difluorocyclohexyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
科学的研究の応用
N-(4,4-difluorocyclohexyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme inhibition.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4,4-difluorocyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to N-(4,4-difluorocyclohexyl)benzamide include:
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a benzamide group with a 4,4-difluorocyclohexyl moiety differentiates it from other similar compounds, offering unique advantages in various scientific and industrial contexts.
特性
分子式 |
C13H15F2NO |
|---|---|
分子量 |
239.26 g/mol |
IUPAC名 |
N-(4,4-difluorocyclohexyl)benzamide |
InChI |
InChI=1S/C13H15F2NO/c14-13(15)8-6-11(7-9-13)16-12(17)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17) |
InChIキー |
DYTFEMMTANHRFA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


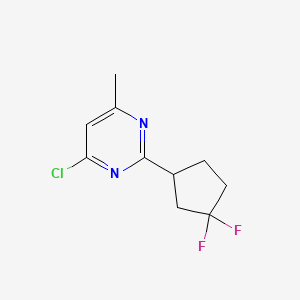
![Tert-butyl4-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)piperidine-1-carboxylate](/img/structure/B13568137.png)
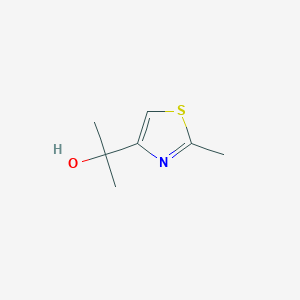

![2-[(4-Nitrophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13568165.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate](/img/structure/B13568169.png)
